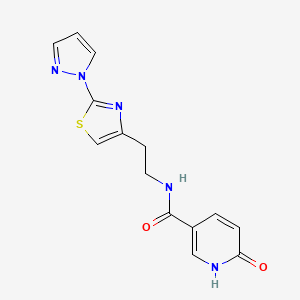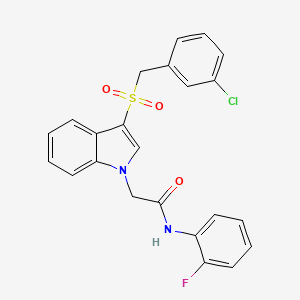
2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-fluorophenyl)acetamide, also known as CHIR-99021, is a small molecule that has gained significant attention in the field of stem cell research. It is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3), an enzyme involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival.
Scientific Research Applications
Anticancer Activity
Some novel sulfonamide derivatives, including structures related to "2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-fluorophenyl)acetamide," have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. For instance, compounds synthesized using versatile synthons similar to our compound of interest showed potent anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. One of the synthesized compounds was found to be particularly potent against breast cancer cell lines, showcasing the potential of these derivatives in cancer therapy (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Immunomodulation
A related compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, demonstrated the ability to modify the reactivity of lymphoid cell populations affected by tumor growth. This compound enhanced the response of lymphocytes and macrophage inhibitory effects on tumor cells, suggesting its utility in augmenting the immune response to tumors. Such immunomodulating effects could potentially be exploited in efforts to augment the host's immune response against progressively growing tumors (Wang, Ruszala-Mallon, Wallace, Citarella, Lin, & Durr, 2004).
Organic Synthesis and Drug Development
The structure under discussion also relates to compounds used in organic synthesis and drug development. For example, alkali metal fluorides have been utilized as efficient fluorinating agents in the synthesis of 2-fluoroalkyl carboxylates and 1-fluoroalkyl benzenes from corresponding sulfonates. Such methods highlight the role of fluorine-containing compounds, akin to "2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-fluorophenyl)acetamide," in developing novel synthetic routes for potentially biologically active molecules (Fritz-Langhals, 1994).
properties
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O3S/c24-17-7-5-6-16(12-17)15-31(29,30)22-13-27(21-11-4-1-8-18(21)22)14-23(28)26-20-10-3-2-9-19(20)25/h1-13H,14-15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMFNWHREQNTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=CC=C3F)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
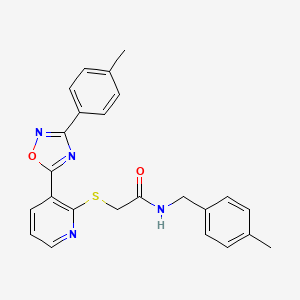
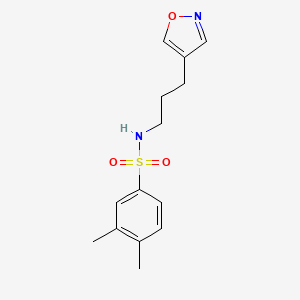
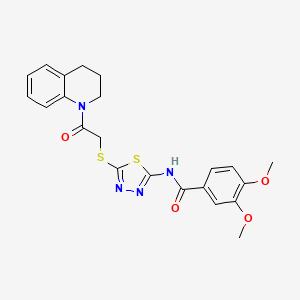
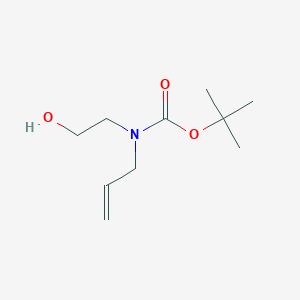
![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2541811.png)
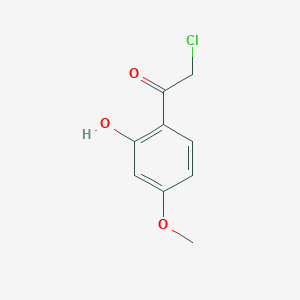
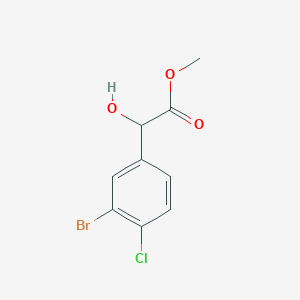
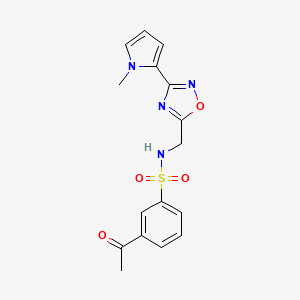
![8-(sec-butyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541816.png)
![N-[4-(acetylamino)phenyl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2541818.png)
![tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate](/img/structure/B2541819.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541822.png)
